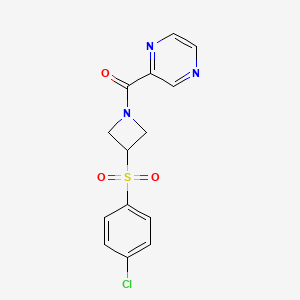

(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(pyrazin-2-yl)methanone

Beschreibung

Eigenschaften

IUPAC Name |

[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-pyrazin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3O3S/c15-10-1-3-11(4-2-10)22(20,21)12-8-18(9-12)14(19)13-7-16-5-6-17-13/h1-7,12H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWBRBRNKTGUJJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=NC=CN=C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(pyrazin-2-yl)methanone typically involves the following steps:

Formation of the Azetidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.

Sulfonylation: The azetidine ring is then sulfonylated using 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

Coupling with Pyrazine: The final step involves coupling the sulfonylated azetidine with pyrazine-2-carboxylic acid or its derivatives under conditions that facilitate the formation of the methanone linkage.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency. Solvent recovery and recycling, as well as waste minimization strategies, would be integral to the process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group, potentially converting it to an alcohol.

Substitution: The aromatic chlorine can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Chemistry:

- Used as an intermediate in the synthesis of complex organic molecules.

- Studied for its reactivity and potential as a building block in organic synthesis.

Biology and Medicine:

- Investigated for its potential as a pharmacophore in drug design.

- May exhibit biological activity such as enzyme inhibition or receptor modulation.

Industry:

- Potential applications in the development of agrochemicals or materials science.

Wirkmechanismus

The mechanism by which (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(pyrazin-2-yl)methanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group can act as a hydrogen bond acceptor, while the azetidine and pyrazine rings can participate in π-π stacking or hydrophobic interactions.

Vergleich Mit ähnlichen Verbindungen

Notes

Data Limitations : Direct synthetic or pharmacological data for the target compound are absent in the provided evidence; comparisons rely on structural analogs.

Methodological Gaps : and highlight the importance of catalyst selection (e.g., FeCl₂·4H₂O) and heterocyclic coupling reactions, which may inform the target’s synthesis.

Future Directions : Computational studies (e.g., density-functional theory, as in ) could predict the target’s electronic properties and reactivity.

Biologische Aktivität

(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(pyrazin-2-yl)methanone is a synthetic organic compound that has garnered attention due to its potential biological activities. The compound features a unique combination of azetidine, pyrazine, and sulfonyl functional groups, which may confer distinct chemical and biological properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, synthesis routes, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 335.78 g/mol. The structure includes a sulfonamide group, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₂ClN₃O₃S |

| Molecular Weight | 335.78 g/mol |

| CAS Number | 1448048-17-6 |

Antiallergic Activity

Research indicates that derivatives of this compound exhibit significant antiallergic effects. In particular, studies have shown that certain analogs demonstrate superior efficacy compared to established antihistamines like levocetirizine in models of allergic asthma and pruritus.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies have demonstrated that it possesses antibacterial properties against various strains of bacteria, including those resistant to common antibiotics. The mechanism is thought to involve inhibition of bacterial enzymes critical for survival .

Enzyme Inhibition

The compound's sulfonamide moiety is associated with enzyme inhibition, particularly acetylcholinesterase (AChE) and urease . This suggests potential applications in treating conditions such as Alzheimer's disease and urinary tract infections.

Anticancer Potential

Preliminary studies indicate that this compound may exhibit anticancer properties. It has shown cytotoxic effects in various cancer cell lines, indicating its potential as a chemotherapeutic agent .

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Azetidine Ring : This can be achieved through the cyclization of appropriate precursors under basic conditions.

- Sulfonylation : The azetidine ring is sulfonated using 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

- Coupling with Pyrazine : Finally, the sulfonated azetidine is coupled with pyrazine derivatives to form the methanone linkage.

Case Studies

- A study published in Brazilian Journal of Pharmaceutical Sciences evaluated the pharmacological behavior of similar sulfonamide compounds, highlighting their antibacterial action and enzyme inhibition capabilities .

- Another investigation into azetidine derivatives found promising results in terms of anticancer activity, emphasizing the need for further research into their mechanisms and potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(pyrazin-2-yl)methanone, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Begin with the formation of the azetidine-sulfonyl intermediate by reacting 4-chlorobenzenesulfonyl chloride with azetidine under anhydrous conditions (e.g., dichloromethane, 0–5°C) to minimize hydrolysis .

- Step 2 : Couple the intermediate with pyrazine-2-carboxylic acid derivatives via amide bond formation. Use coupling agents like HATU or EDCI with DMAP as a catalyst in DMF at 60–80°C .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., switch from DMF to acetonitrile) to improve yield and reduce byproducts .

Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure and purity?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the azetidine ring conformation, sulfonyl group connectivity, and pyrazine substitution patterns. Deuterated DMSO is ideal for resolving polar functional groups .

- Mass Spectrometry (MS) : High-resolution ESI-MS can verify molecular weight and detect isotopic patterns (e.g., chlorine atoms) .

- Infrared Spectroscopy (IR) : Identify sulfonyl (S=O, ~1350 cm) and carbonyl (C=O, ~1650 cm) stretches to confirm functional group integrity .

Q. What solvent systems and chromatographic methods are recommended for purification?

- Methodology :

- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate to DCM/methanol) for intermediates. For the final compound, reverse-phase C18 columns with acetonitrile/water (0.1% TFA) improve resolution .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance crystalline purity .

Advanced Research Questions

Q. How can computational methods predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses. Parameterize the sulfonyl and pyrazine groups for charge and van der Waals interactions .

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions, guiding SAR studies .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes under physiological conditions .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., varying IC values)?

- Methodology :

- Assay Standardization : Validate cell lines (e.g., HepG2 vs. HEK293) and control for batch-to-batch variability in compound purity using HPLC (>98% purity threshold) .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to compare datasets, accounting for variables like solvent (DMSO vs. saline) and incubation time .

Q. How to design structure-activity relationship (SAR) studies focusing on the sulfonyl and pyrazine moieties?

- Methodology :

- Analog Synthesis : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., -CF) or donating (-OCH) substituents to assess sulfonyl group contributions .

- Pyrazine Modifications : Introduce methyl or amino groups at the pyrazine 3-position and evaluate changes in solubility and target affinity via SPR or ITC .

Q. What in vitro/in vivo models are appropriate for evaluating pharmacokinetic properties?

- Methodology :

- Microsomal Stability Assays : Use liver microsomes (human/rat) with NADPH cofactor to estimate metabolic half-life. Monitor via LC-MS/MS .

- Plasma Protein Binding : Employ equilibrium dialysis to measure unbound fraction, critical for dose-response correlations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.